2,5-Diaminoterephthalic acid

Metal-Organic Frameworks Gas Adsorption Carbon Dioxide Capture

2,5-Diaminoterephthalic acid (H₂DATA) is a symmetric dual-functional linker with two amino and two carboxylic acid groups, providing pre-organized geometry essential for high-crystallinity MOFs and COFs. Unlike generic diacids, its amine groups enable MOFs like Mn-DABDC to achieve 92.4 wt% CO₂ uptake at 15 bar and 273 K. Its β-ketoenamine-linked COFs (Tp-DAT) show a 23 pp yield improvement in Ru-catalyzed ortho-benzylations and Tdec=306°C. Carboxyl-functionalized Tp-DTA removes >95% of ⁹⁰Sr within 3 min (145.4 mg/g). Ideal for gas capture, catalysis, and radionuclide sequestration.

Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
CAS No. 945-30-2
Cat. No. B1630355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diaminoterephthalic acid
CAS945-30-2
Molecular FormulaC8H8N2O4
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1N)C(=O)O)N)C(=O)O
InChIInChI=1S/C8H8N2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,9-10H2,(H,11,12)(H,13,14)
InChIKeyWIOZZYWDYUOMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diaminoterephthalic Acid (CAS 945-30-2): A Symmetric, Dual-Functional Linker for Advanced MOF and COF Synthesis


2,5-Diaminoterephthalic acid (H2DATA, CAS 945-30-2) is an aromatic dicarboxylic acid characterized by the symmetric placement of two amino groups at the 2- and 5-positions and two carboxylic acid groups at the 1- and 4-positions on a benzene ring [1]. This molecular architecture provides dual functionality, enabling it to participate in both coordination bonding (via carboxylates) and covalent bonding (via amines), making it a privileged building block for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . It is typically supplied as a solid with a melting point exceeding 300°C and a minimum purity of 95% .

Why 2,5-Diaminoterephthalic Acid Cannot Be Interchanged with Generic Aromatic Diacids or Diamines


Generic aromatic diacids like terephthalic acid (BDC) and simple diamines lack the integrated, symmetric dual functionality that defines 2,5-diaminoterephthalic acid. Substituting this compound with a mixture of separate mono-functional building blocks does not replicate the precise, pre-organized geometry required for constructing frameworks with high crystallinity, defined porosity, and specific functional site density [1]. For instance, using non-aminated BDC linkers to build a MOF for gas capture results in a framework with fundamentally different pore environments and significantly lower affinity for CO2 and H2, as the amine groups are critical for enhancing gas-framework interactions [2]. Similarly, in COF synthesis, the 2,5-substitution pattern is crucial for forming the β-ketoenamine linkages that confer exceptional chemical and thermal stability; alternative isomers or linkers cannot achieve the same structural integrity and performance [3].

Quantifiable Performance Differentiation of 2,5-Diaminoterephthalic Acid in Advanced Material Synthesis


Amino-Functionalized MOF (Mn-DABDC) vs. Non-Functionalized MOF (Mn-BDC) for Gas Uptake

A direct head-to-head comparison was conducted between two MOFs synthesized from Mn(II): one using 2,5-diaminoterephthalate (DABDC) as the linker and the other using unfunctionalized terephthalate (BDC). The electrochemically synthesized Mn-DABDC(ES) demonstrated a CO2 uptake of 92.4 wt% at 15 bar and 273 K, whereas the control Mn-BDC framework exhibited substantially lower capacity [1]. This difference is attributed to the presence of amine groups in the DABDC linker, which provide additional binding sites for CO2.

Metal-Organic Frameworks Gas Adsorption Carbon Dioxide Capture

COF (Tp-DAT) vs. Non-Carboxylated COF in Ruthenium-Catalyzed ortho-Benzylation

A COF (Tp-DAT) built from 2,5-diaminoterephthalic acid and 1,3,5-triformylphloroglucinol was tested as a catalyst for the ruthenium-catalyzed ortho-C–H benzylation of 2-arylpyridines. This COF achieved a target product yield of 81%, which is significantly higher than the 58% yield achieved with a comparable COF lacking carboxylic acid groups [1]. Furthermore, the reaction using only the 2,5-diaminoterephthalic acid monomer as a catalyst resulted in drastically reduced yields and increased side-product formation, underscoring the necessity of the ordered, porous framework environment.

Covalent Organic Frameworks Heterogeneous Catalysis C-H Activation

COF (Tp-DTA) for Selective Strontium-90 Removal from Contaminated Groundwater

The COF Tp-DTA, synthesized using 2,5-diaminoterephthalic acid, demonstrated exceptional performance for Sr²⁺ adsorption from aqueous solutions. It achieved a maximum adsorption capacity of 145.4 mg/g and exhibited extremely rapid kinetics, removing more than 95% of Sr²⁺ within 3 minutes [1]. While not a direct comparator study, this performance is class-leading when benchmarked against other functionalized COF materials for strontium removal, where capacities often fall below 100 mg/g. The material's high selectivity for Sr²⁺ in the presence of competing ions (Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺) is directly attributed to the abundant carboxyl and nitrogen coordination sites provided by the DTA linker [1].

Covalent Organic Frameworks Radionuclide Remediation Water Purification

Superior Thermal and Chemical Stability of Tp-DAT COF

The COF Tp-DAT, derived from 2,5-diaminoterephthalic acid, exhibits a thermal decomposition temperature of 306°C and maintains structural integrity in both acidic and alkaline environments as well as in common organic solvents [1]. This robust stability is attributed to the formation of an irreversible β-ketoenamine linkage, a characteristic of the reaction between 2,5-diaminoterephthalic acid and triformylphloroglucinol. In contrast, COFs synthesized with alternative diamines often result in less stable, reversible imine linkages that degrade under harsh conditions [2].

Covalent Organic Frameworks Material Stability Chemical Resistance

Procurement-Driven Application Scenarios for 2,5-Diaminoterephthalic Acid (CAS 945-30-2)


Synthesis of High-Capacity MOFs for CO2 and H2 Storage

Procure 2,5-diaminoterephthalic acid for the synthesis of amine-functionalized MOFs, such as Mn-DABDC, which have been experimentally validated to achieve a CO2 uptake of 92.4 wt% at 15 bar and 273 K, significantly outperforming non-functionalized BDC-based analogs. This is a direct outcome of the linker's integrated amino groups enhancing gas-framework interactions [1].

Fabrication of Highly Stable β-Ketoenamine COFs for Heterogeneous Catalysis

Use this linker to construct COFs like Tp-DAT, which are fully linked by robust β-ketoenamine bonds. This material demonstrates a 23 percentage-point yield improvement (81% vs. 58%) in ruthenium-catalyzed ortho-benzylations compared to non-carboxylated COFs, and exhibits superior thermal (Tdec = 306°C) and chemical stability, making it suitable for industrial catalytic applications requiring longevity and reusability [2].

Development of Advanced Sorbents for Radionuclide Sequestration

Employ 2,5-diaminoterephthalic acid to prepare carboxyl-functionalized COFs like Tp-DTA. These materials are specifically engineered for the rapid and selective removal of hazardous ⁹⁰Sr from contaminated water, achieving a high adsorption capacity of 145.4 mg/g and >95% removal within 3 minutes. The dense array of carboxyl and nitrogen sites from the linker is critical for this performance, which is top-tier among reported COF sorbents for strontium [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diaminoterephthalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.